Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxazolidinone moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common route includes the formation of the oxazolidinone ring through a cyclization reaction, followed by the introduction of the piperazine ring and the tert-butyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone moiety can form hydrogen bonds and other interactions with target molecules, while the piperazine ring provides additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
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Tert-butyl 4-(3-methoxylphenyl)piperazine-1-carboxylate: Similar in structure but lacks the oxazolidinone moiety.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a pyridine ring instead of the oxazolidinone moiety.
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-20(2,3)28-18(24)22-11-9-21(10-12-22)13-17-14-23(19(25)27-17)15-5-7-16(26-4)8-6-15/h5-8,17H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXVGVTZQUIFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109707 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781241-38-0 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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